molecular formula C8H10F2O4 B8756075 1-(Ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid CAS No. 1232365-40-0

1-(Ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid

Cat. No.: B8756075
CAS No.: 1232365-40-0
M. Wt: 208.16 g/mol
InChI Key: XVFDTXYSPJXFLD-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid is a unique organic compound characterized by its cyclobutane ring substituted with ethoxycarbonyl and difluorocarboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl chloroformate with a difluorocyclobutane derivative in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutanone, while reduction could produce difluorocyclobutanol.

Scientific Research Applications

1-(Ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit or activate certain enzymes, thereby affecting biochemical pathways. The presence of the difluorocarboxylic acid group enhances its reactivity and binding affinity to target molecules, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    3,3-Difluorocyclobutanecarboxylic acid: Lacks the ethoxycarbonyl group but shares the difluorocyclobutane core.

    Ethyl 3,3-difluorocyclobutanecarboxylate: Similar structure but with an ester group instead of a carboxylic acid.

    1-(Methoxycarbonyl)-3,3-difluorocyclobutanecarboxylic acid: Similar but with a methoxycarbonyl group.

Uniqueness: 1-(Ethoxycarbonyl)-3,3-difluorocyclobutane-1-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions and transformations.

Properties

CAS No.

1232365-40-0

Molecular Formula

C8H10F2O4

Molecular Weight

208.16 g/mol

IUPAC Name

1-ethoxycarbonyl-3,3-difluorocyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H10F2O4/c1-2-14-6(13)7(5(11)12)3-8(9,10)4-7/h2-4H2,1H3,(H,11,12)

InChI Key

XVFDTXYSPJXFLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(C1)(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate (161) (2.8 g, 12 mmol) was dissolved in ice cooled ethanolic potassium hydroxide solution (0.5 M, 11 mL) and water (2.2 mL). The mixture was stirred at room temperature overnight. An additional 0.5 eq was added to the solution at room temperature and the mixture was stirred at room temperature overnight. Water was added and most of the EtOH was removed under reduced pressure. The mixture was acidified with 2M HCl and extracted three times with ethyl acetate. The organic layer was dried with magnesium sulfate and concentrated to yield 1-(ethoxycarbonyl)-3,3-difluorocyclobutanecarboxylic acid (162). 1H NMR (400 MHz, CD2Cl2) δ 4.33-4.24 (m, 2H), 3.26-3.13 (m, 4H), 1.34-1.27 (m, 3H). MS m/z 209.2 (M+1)+.
Quantity
2.8 g
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reactant
Reaction Step One
[Compound]
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ice
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11 mL
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solvent
Reaction Step One
Name
Quantity
2.2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

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